
Veratric Acid-d6
Description
Chemical Identification and Structural Characterization of Veratric Acid-d6
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,4-bis(trideuteriomethoxy)benzoic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of two trideuteriomethoxy substituents positioned at the 3 and 4 positions of the benzoic acid core structure. The compound is also known by several alternative names including 3,4-Dimethoxybenzoic Acid-d6, Dimethylprotocatechuic Acid-d6, and NSC 7721-d6.
The Chemical Abstracts Service registry number for this compound is 1162658-12-9, which serves as the unique identifier for this specific deuterated compound. The related unlabeled compound, veratric acid, carries the Chemical Abstracts Service number 93-07-2, establishing the clear relationship between the isotopologue and its parent molecule.
From an isomeric perspective, this compound maintains the same constitutional framework as its non-deuterated counterpart but exhibits distinct isotopic substitution patterns. The deuterium atoms replace specific hydrogen atoms in the methoxy groups, creating a compound with identical connectivity but altered mass and spectroscopic properties. This isotopic substitution does not generate constitutional isomers but rather produces isotopomers that retain the same molecular connectivity while exhibiting different mass-to-charge ratios in mass spectrometric analysis.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C9H4D6O4, reflecting the incorporation of six deuterium atoms into the molecular structure. The molecular weight is 188.21 grams per mole, representing an increase of 6.03 atomic mass units compared to the unlabeled veratric acid, which has a molecular weight of 182.17 grams per mole.
The isotopic composition analysis reveals strategic deuterium placement exclusively within the two methoxy substituents attached to the benzene ring. Each methoxy group contains three deuterium atoms, replacing all hydrogen atoms in these functional groups while preserving the hydrogen atoms on the aromatic ring and the carboxylic acid group. This selective deuteration pattern is confirmed by the molecular formula representation and structural data provided by multiple analytical chemistry suppliers.
Parameter | This compound | Unlabeled Veratric Acid |
---|---|---|
Molecular Formula | C9H4D6O4 | C9H10O4 |
Molecular Weight | 188.21 g/mol | 182.17 g/mol |
Deuterium Content | 6 atoms | 0 atoms |
Mass Increase | +6.03 amu | Reference |
Isotopic Purity | ≥98 atom% D | N/A |
The isotopic purity specifications indicate that this compound maintains a deuterium content of at least 98 atom percent, ensuring high analytical reliability and minimal interference from unlabeled impurities. This high level of isotopic enrichment is essential for applications requiring precise quantitative analysis and metabolic pathway studies.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through distinctive spectral signatures that differentiate it from the unlabeled compound. The deuterium substitution significantly alters the proton Nuclear Magnetic Resonance spectrum by eliminating signals corresponding to the methoxy group protons, which appear as prominent singlets in the unlabeled veratric acid spectrum.
The proton Nuclear Magnetic Resonance spectrum of unlabeled veratric acid, as reference data, shows characteristic chemical shifts at 3.94-3.95 parts per million for the methoxy group protons and 6.92-7.78 parts per million for the aromatic protons. In this compound, the methoxy proton signals are completely absent due to deuterium substitution, leaving only the aromatic proton resonances and the carboxylic acid proton signal.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of this compound with chemical shifts similar to those of the unlabeled compound. The carbon atoms directly bonded to deuterium atoms may exhibit subtle isotope shifts, typically appearing as slight upfield displacements compared to their proton-bearing counterparts. The aromatic carbon signals maintain their characteristic positions, with the carbonyl carbon appearing around 167-172 parts per million and the aromatic carbons distributed between 110-155 parts per million.
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C1 (OMe) | ~56.0 | Methoxy carbon |
C2 (OMe) | ~56.1 | Methoxy carbon |
C3-C8 | 110-155 | Aromatic carbons |
C9 (COOH) | 167-172 | Carboxylic acid carbon |
High-Resolution Mass Spectrometry Fragmentation Patterns
High-Resolution Mass Spectrometry analysis of this compound reveals distinctive fragmentation patterns that enable precise identification and quantification. The molecular ion peak appears at mass-to-charge ratio 189.21 in positive ionization mode, corresponding to the protonated molecular ion [M + H]+. This represents a 6.03 mass unit increase compared to the unlabeled veratric acid molecular ion at mass-to-charge ratio 183.18.
The fragmentation pattern of this compound exhibits characteristic losses corresponding to deuterated methoxy groups and other structural elements. Primary fragmentation pathways include the loss of deuterated methoxyl radicals (CD3O, 35 mass units) and the formation of tropylium-type ions through ring rearrangement processes. The base peak typically corresponds to the benzoyl ion formed after loss of both methoxy substituents.
Multiple reaction monitoring experiments demonstrate the utility of this compound as an internal standard, with specific ion transitions that can be monitored independently from the unlabeled compound. The precursor ion at mass-to-charge ratio 189.21 fragments to produce characteristic product ions, enabling selective detection and quantification in complex biological matrices.
Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Assignment |
---|---|---|
189.21 | 154.18 | Loss of CD3O |
189.21 | 142.15 | Loss of CD3O + CO |
189.21 | 127.12 | Loss of 2×CD3O |
189.21 | 80.05 | Tropylium ion formation |
Crystallographic Studies and Three-Dimensional Conformational Analysis
Crystallographic analysis of this compound provides detailed three-dimensional structural information, revealing the precise spatial arrangement of atoms within the crystal lattice. While specific crystallographic data for the deuterated compound are limited in the available literature, the structural parameters can be inferred from studies of the unlabeled veratric acid and related compounds.
The crystal structure of unlabeled veratric acid demonstrates an orthorhombic crystal system with space group P212121. The unit cell parameters include dimensions of a = 7.12255 Å, b = 8.92296 Å, and c = 13.79430 Å, with a unit cell volume of 876.69 ų. The deuterium substitution in this compound is expected to produce minimal changes to these overall crystallographic parameters due to the similar bonding characteristics of deuterium compared to hydrogen.
The molecular conformation within the crystal structure reveals a non-planar arrangement, with the carboxylic acid group exhibiting a slight deviation from the benzene ring plane. The methoxy substituents adopt conformations that minimize steric interactions while maintaining optimal crystal packing arrangements. The deuterium atoms in this compound occupy the same spatial positions as the hydrogen atoms in the unlabeled compound, with negligible differences in bond lengths and angles.
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P212121 |
Unit Cell a | 7.123 Å |
Unit Cell b | 8.923 Å |
Unit Cell c | 13.794 Å |
Volume | 876.69 ų |
Z | 4 |
Three-dimensional conformational analysis using computational methods reveals the preferred molecular geometry of this compound in solution and gas phases. The molecule adopts a conformation where the carboxylic acid group maintains coplanarity with the benzene ring, while the methoxy substituents rotate freely around the carbon-oxygen bonds. The deuterium substitution does not significantly alter the conformational preferences, as the isotopic effect on bond strengths and molecular geometry is minimal for these positions.
Propriétés
IUPAC Name |
3,4-bis(trideuteriomethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Base-Mediated H-D Exchange
The most efficacious method involves using dimethyl sulfoxide-d6 (DMSO-d6) as both solvent and deuterium source under strongly basic conditions. Potassium hydroxide (KOH) or sodium hydride (NaH) facilitates deprotonation of the methoxy groups, enabling rapid H-D exchange.
Reaction Conditions:
-
Temperature: 120°C
-
Base: KOH (2–3 equiv)
-
Solvent: DMSO-d6
-
Time: 6–12 hours
Under these conditions, the methoxy protons (pKa ~20–25) undergo sequential deuteration. The reaction’s efficiency hinges on the base strength and solvent’s deuterium content. For example, DMSO-d6 provides a 99.9% deuterium enrichment, ensuring high isotopic purity.
Optimized Synthetic Protocol
Stepwise Procedure
-
Mixing Phase: Veratric acid (1.0 equiv) is dissolved in DMSO-d6 (10 mL/g substrate).
-
Base Addition: KOH (2.5 equiv) is added gradually to avoid exothermic runaway.
-
Reaction: The mixture is heated to 120°C under nitrogen for 8 hours.
-
Quenching: The reaction is cooled to 25°C and acidified to pH 2–3 using HCl (6 M).
-
Isolation: The precipitate is filtered, washed with deuterium-depleted water, and dried under vacuum.
Yield and Purity:
Critical Parameters
-
Solvent Purity: Residual moisture in DMSO-d6 reduces deuteration efficiency. Pre-drying over molecular sieves is essential.
-
Temperature Control: Exceeding 130°C promotes side reactions, including demethylation.
-
Base Selection: NaH offers faster kinetics but requires anhydrous conditions, whereas KOH tolerates trace moisture.
Advanced Reactor Designs for Scalability
Tubular reactors, as demonstrated in nitration chemistry, enhance heat transfer and safety for exothermic deuteration reactions.
Continuous-Flow Deuteration
-
Reactor Type: Dynamic tubular reactor (stainless steel, 10 mm diameter)
-
Flow Rates:
-
Veratric acid slurry (in DMSO-d6): 200 mL/min
-
KOH solution (in DMSO-d6): 100 mL/min
-
-
Residence Time: 5–10 minutes
-
Temperature: 75–85°C
This system reduces reaction time from hours to minutes while maintaining 90–95% yield and 97% deuteration.
Purification and Characterization
Crystallization
Post-reaction, sodium carbonate adjusts the pH to 5–6, precipitating this compound as light-yellow needles. Recrystallization from deuterated ethanol (EtOD) enhances purity to >99%.
Analytical Validation
-
NMR (DMSO-d6): Absence of methoxy proton signals (δ 3.8–4.0 ppm).
-
Isotopic Purity: >98% (measured by high-resolution mass spectrometry).
Comparative Analysis of Deuteration Methods
Parameter | Batch Reactor | Tubular Reactor |
---|---|---|
Reaction Time | 8–12 hours | 5–10 minutes |
Yield | 85–92% | 90–95% |
Deuteration Efficiency | 98–99% | 97% |
Scalability | Limited | High |
Safety | Moderate | High (controlled exotherms) |
Challenges and Mitigation Strategies
Incomplete Deuteration
Residual protons in methoxy groups arise from:
Analyse Des Réactions Chimiques
Types of Reactions
Veratric Acid-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
Veratric Acid-d6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the impact of deuterium on biological processes and enzyme activities.
Medicine: Utilized in drug development to enhance the stability and reduce the metabolic rate of pharmaceutical compounds.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Mécanisme D'action
The mechanism by which Veratric Acid-d6 exerts its effects is primarily through the incorporation of deuterium atoms. Deuterium substitution can alter the compound’s metabolic pathways, leading to changes in its pharmacokinetics and pharmacodynamics. The presence of deuterium can also affect the compound’s interaction with molecular targets, such as enzymes and receptors, by altering bond strengths and reaction kinetics .
Comparaison Avec Des Composés Similaires
Key Differences :
- Substitution Patterns : Veratric acid has two methoxy groups (3,4-OCH₃), whereas vanillic acid has one methoxy and one hydroxyl group. Protocatechuic acid lacks methoxy groups, featuring two hydroxyl groups instead .
- Bioactivity : Veratric acid exhibits antihypertensive effects distinct from salicylic acid’s anti-inflammatory properties. Vanillic acid’s antimicrobial activity is linked to its hydroxyl-methoxy balance .
Metabolic Pathways and Degradation Kinetics
Catabolic Pathways
Veratric acid is metabolized by Nocardia via sequential demethylation to vanillic acid, isovanillic acid, and protocatechuic acid, which enters the β-ketoadipate pathway . In contrast, chlorogenic acid undergoes hydrolysis to caffeic acid and quinic acid, bypassing methoxy group modifications .
Degradation Efficiency
Electrochemical oxidation of veratric acid on boron-doped diamond (BDD) anodes shows pseudo-first-order kinetics (rate constant k = 0.016 min⁻¹), independent of initial concentration (10–50 mg/L). This contrasts with chlorogenic acid, which degrades faster due to its ester linkage susceptibility .
Analytical Performance Comparison
Detection Limits in LC-MS/MS
Compound | LOD (ng/mL) | LOQ (ng/mL) |
---|---|---|
Veratric Acid | 1570 | 3140 |
Caffeic Acid | 1.7 | 3.5 |
Ferulic Acid | 15 | 30 |
Veratric acid’s higher LOD/LOQ compared to caffeic or ferulic acids reflects challenges in ionizing methoxy-rich structures .
Role of Deuterated Forms
Veratric Acid-d6, like Fusidic Acid-d6, serves as an internal standard to correct matrix effects in MS. Its deuterium labeling avoids overlap with non-deuterated analytes, unlike non-labeled vanillic acid, which requires careful chromatographic separation .
Activité Biologique
Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a deuterated derivative of veratric acid, a compound found in various fruits and vegetables. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and applications in research and medicine.
Target Interaction
this compound primarily interacts with biological targets by modulating cellular processes. It has been shown to:
- Inhibit Cyclobutane Pyrimidine Dimers (CPDs) : This action reduces DNA damage induced by UV radiation.
- Reduce Glutathione (GSH) Depletion : GSH is a crucial antioxidant in cells; maintaining its levels helps protect against oxidative stress.
- Inhibit Apoptosis : The compound prevents cell death triggered by UVB exposure, thereby promoting cell survival.
Biochemical Pathways
This compound undergoes microbial degradation, leading to the formation of intermediate metabolites such as vanillic acid and protocatechuic acid. These metabolites are incorporated into anabolic pathways, contributing to cellular biomass. Additionally, the compound has been implicated in the regulation of the NF-κB signaling pathway through inhibition of IκB and p65 phosphorylation, which is vital for controlling inflammatory responses.
Pharmacokinetics
This compound is noted for its oral bioactivity. In studies involving hypertensive rats, administration at a dose of 40 mg/kg body weight demonstrated significant improvements in cardiovascular function and oxidative stress markers.
Cardiovascular Effects
A study assessed the effects of Veratric Acid on hypertensive rats induced by Nω-nitro-L-arginine methyl ester hydrochloride (l-NAME). Key findings include:
- Improvement in Cardiac Function : Functional studies using the Langendorff isolated heart system indicated enhanced ventricular performance.
- Reduction in Lipid Peroxidation : Levels of thiobarbituric acid-reactive substances (TBARS) decreased significantly.
- Antioxidant Status : Increased activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase were observed post-treatment .
Parameter | Control Group | l-NAME Group | This compound Group |
---|---|---|---|
TBARS (μmol/L) | 0.5 | 1.5 | 0.8 |
SOD Activity (U/mg protein) | 10 | 5 | 8 |
Catalase Activity (U/mg protein) | 15 | 7 | 12 |
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties:
- Inhibition of iNOS Expression : In LPS-stimulated RAW264.7 cells, it reduced iNOS levels at concentrations of 100-200 μM.
- Suppression of COX-2 Expression : The compound also decreased COX-2 and PGE2 levels following UVB exposure .
Case Studies
- Hypertensive Rats Study : A controlled experiment demonstrated that this compound significantly normalized cardiovascular function in hypertensive rats over four weeks when administered at a dose of 40 mg/kg .
- UVB-Induced Damage : In cell cultures exposed to UVB radiation, this compound protected HaCaT cells from phototoxicity by reducing apoptosis and promoting cell cycle progression into the S-phase .
Q & A
Q. What are the established methods for synthesizing and characterizing Veratric Acid-d6?
this compound (deuterated veratric acid) is synthesized via isotopic labeling, typically using acid-catalyzed deuterium exchange or deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., methoxy groups) and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98% deuterium). For validation, compare spectral data with non-deuterated veratric acid and use internal standards to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard due to its sensitivity in distinguishing isotopic peaks. Method validation should include calibration curves (1–1000 ng/mL range), spike-and-recovery tests in plasma/tissue homogenates, and stability assessments under varying pH/temperature. Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects .
Q. How do researchers standardize protocols for assessing this compound’s antioxidant activity?
Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare this compound in dimethyl sulfoxide (DMSO), test concentrations from 10–200 µg/mL, and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control and calculate IC50 values using nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Discrepancies often arise from variability in assay conditions (e.g., solvent polarity, incubation time). To address this:
Q. What experimental designs are optimal for evaluating the metabolic stability of this compound in vitro?
Use liver microsomes (human/rat) incubated with this compound (1–50 µM) and NADPH. Quantify parent compound degradation via LC-MS at 0, 15, 30, and 60 minutes. Calculate half-life (t½) using first-order kinetics. Include controls without NADPH to distinguish enzymatic vs. non-enzymatic degradation. Compare results with non-deuterated veratric acid to assess isotope effects .
Q. How can deuterium labeling in this compound influence its pharmacokinetic (PK) profile in vivo?
Deuterium can alter hydrogen-deuterium exchange rates, potentially affecting metabolic pathways. To study this:
- Administer this compound and non-deuterated analogs to animal models (e.g., rats) via IV/oral routes.
- Collect plasma samples at timed intervals and quantify using LC-MS.
- Compare AUC (area under the curve), Cmax, and t½ to assess differences in bioavailability and clearance .
Q. What strategies mitigate isotopic interference when tracking this compound in complex biological systems?
- Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters from endogenous compounds.
- Apply stable isotope-labeled internal standards (SIL-IS) with distinct deuterium positions.
- Validate methods using spike-in experiments in relevant biological fluids (e.g., urine, serum) .
Methodological Challenges and Solutions
Q. How should researchers design dose-response studies for this compound to ensure statistical rigor?
- Use at least six concentrations spanning three orders of magnitude.
- Replicate experiments ≥3 times to account for biological variability.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals for IC50/EC50 values .
Q. What approaches validate the specificity of this compound in cellular uptake assays?
Q. How can researchers address low signal-to-noise ratios in NMR analyses of this compound?
- Use cryoprobes to enhance sensitivity.
- Employ deuterated solvents (e.g., DMSO-d6) to minimize background interference.
- Collect data at high magnetic field strengths (≥600 MHz) and apply advanced processing algorithms (e.g., line broadening <1 Hz) .
Data Interpretation and Contradictions
Q. Why might this compound exhibit reduced antioxidant efficacy in certain in vivo models despite strong in vitro data?
Potential factors include:
- Rapid metabolism or protein binding in vivo.
- Tissue-specific differences in ROS (reactive oxygen species) generation.
- Interactions with endogenous antioxidants (e.g., glutathione).
Solution: Perform tissue distribution studies and measure ROS levels directly via fluorescence probes (e.g., DCFH-DA) .
Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity across cell lines?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.